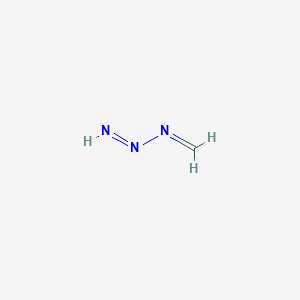

3-Methylidenetriaz-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

90251-06-2 |

|---|---|

Molecular Formula |

CH3N3 |

Molecular Weight |

57.055 g/mol |

IUPAC Name |

N-diazenylmethanimine |

InChI |

InChI=1S/CH3N3/c1-3-4-2/h2H,1H2 |

InChI Key |

IFWKJQJVFYZWOT-UHFFFAOYSA-N |

Canonical SMILES |

C=NN=N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylidenetriaz 1 Ene and Its Derivatives

Innovative Condensation Reactions in Triazene (B1217601) Formation

Condensation reactions are fundamental to the assembly of the triazene core. These reactions typically involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds from acyclic precursors.

A common and versatile method for constructing heterocyclic systems related to triazenes involves the condensation of hydrazine (B178648) derivatives with carbonyl compounds. smolecule.com For instance, the synthesis of 1,2,4-triazole (B32235) derivatives, which share a common structural motif with triazenes, often begins with the reaction of hydrazinecarbothioamide with a suitable carbonyl-containing compound. researchgate.net This initial condensation is a critical step that sets the stage for subsequent cyclization.

In a related context, the formation of triazine-based scavengers, such as MEA-triazine, occurs through the condensation of an amine (monoethanolamine) with formaldehyde (B43269). nih.govondavia.com This reaction, while leading to a saturated hexahydro-1,3,5-triazine, demonstrates the fundamental principle of forming the triazine ring from amine and carbonyl precursors. wikipedia.org The reaction is typically exothermic and proceeds readily. ondavia.com

The table below summarizes findings from the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of 3-Methylidenetriaz-1-ene precursors.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Hydrazinecarbothioamide | Diformylhydrazine | 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) | researchgate.net |

| Monoethanolamine | Formaldehyde | Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine | nih.govondavia.com |

| Primary Amines | Formaldehyde | Hexahydro-1,3,5-triazines | wikipedia.org |

This table presents data on the synthesis of related triazole and triazine compounds, as direct synthetic data for this compound is not available.

The efficiency and selectivity of condensation reactions can be significantly improved through catalysis. While specific catalytic systems for this compound are not extensively documented, principles from related syntheses can be applied. For example, acid catalysis is often employed in the formation of hexahydro-1,3,5-triazines from N,N'-bisarylmethanediamines and formaldehyde. nih.gov

In the context of ketone condensation, which can be a pathway to generate precursors for methylidene group introduction, solid base catalysts like magnesium oxide (MgO) have been studied. First-principles-based microkinetic modeling has been used to understand the reaction mechanisms on the catalyst surface. nih.gov Such catalytic approaches could potentially be adapted to control the condensation reactions leading to precursors for this compound.

Condensation of Hydrazine Derivatives with Carbonyl Compounds

Strategic Cyclization Techniques for Triazole Ring Formation

The formation of the triazole ring, a key structural feature of the target compound, is often achieved through cyclization of a linear precursor. smolecule.com

Acid-catalyzed cyclization is a common strategy in heterocyclic synthesis. For example, the synthesis of indenyl triazenes can be achieved through Rh-catalyzed annulation reactions of arylboronic acid derivatives and alkynyl triazenes, where acidic conditions can be employed. researchgate.net Furthermore, vinyl triazenes, which are structurally related to this compound, can act as vinyl cation surrogates under acidic conditions, allowing for their elaboration into various functionalized cyclic compounds. epfl.chnih.gov

Base-mediated cyclization provides an alternative and often complementary approach to acid-catalyzed methods. For instance, the synthesis of 1,2,3-triazoles can be achieved through base-mediated cyclization of appropriate precursors. bohrium.com While direct examples for this compound are scarce, the general principle of using a base to promote intramolecular ring closure of a suitably functionalized linear precursor is a viable strategy.

Acid-Catalyzed Cyclization Protocols for this compound Precursors

Novel Precursor Design and Synthesis for Methylidene Group Introduction in Triazenes

The introduction of the exocyclic methylidene group is a key challenge in the synthesis of this compound. Several strategies can be envisioned based on established organic reactions.

One potential route is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. The Mannich reaction has been utilized in the synthesis of various triazine derivatives. nih.govrsc.orgumich.eduresearchgate.net For example, a double Mannich reaction of a hydrazone with formaldehyde and an appropriate amine has been used to synthesize 6-acetyl-2,4-diaryl-2,3,4,5-tetrahydro-1,2,4-triazines. tandfonline.com By carefully selecting the triazene precursor, a Mannich-type reaction could potentially be used to install a hydroxymethyl group, which could then be dehydrated to the desired methylidene group.

Another plausible approach is the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orgpressbooks.publibretexts.org A precursor containing a ketone or aldehyde functionality on the triazene ring could be subjected to a Wittig reaction with a suitable phosphorus ylide, such as methylenetriphenylphosphorane, to generate the exocyclic double bond.

The synthesis of vinyl triazenes through the reaction of 1-alkynyl triazenes with various reagents also provides a template for accessing the methylidene functionality. researchgate.netepfl.chrsc.orgrsc.org For example, Lewis acid-catalyzed [2+2] cycloaddition reactions of 1-alkynyl triazenes with enones lead to the formation of bicyclic vinyl triazenes. rsc.orgrsc.org

The table below outlines potential precursor types and the corresponding reactions for introducing the methylidene group.

| Precursor Type | Reaction Type | Product | Reference (for analogous reactions) |

| Triazene with active C-H | Mannich Reaction | Hydroxymethyl-triazene (dehydration needed) | rsc.orgtandfonline.com |

| Triazenyl-ketone/aldehyde | Wittig Reaction | This compound derivative | wikipedia.orgorganic-chemistry.org |

| 1-Alkynyl triazene | Cycloaddition/Annulation | Vinyl triazene derivative | researchgate.netrsc.orgrsc.org |

This table presents hypothetical synthetic routes to this compound based on established reactions for related compounds.

Regioselective and Stereoselective Synthesis Considerations for this compound Derivatives

The regioselective and stereoselective synthesis of derivatives of this compound presents unique challenges due to the multiple reactive sites within the molecule. These include the N1 and N3 positions of the triazene core and the double bond of the methylidene group. Control over the substitution pattern (regioselectivity) and the spatial arrangement of atoms, particularly around the C=C double bond (stereoselectivity), is crucial for developing derivatives with specific properties.

However, a comprehensive search of scientific databases and chemical literature did not yield specific studies or established protocols detailing the regioselective or stereoselective synthesis of this compound derivatives. General synthetic strategies for other classes of triazenes and vinyl compounds exist, but their direct applicability and efficacy for this compound have not been documented.

For instance, the synthesis of various substituted triazenes often involves the coupling of diazonium salts with primary or secondary amines. epfl.ch The regioselectivity of this reaction is dependent on the nature of the substituents on both coupling partners. Another general approach involves the reaction of Grignard reagents with specific organic azides, which can offer some regiocontrol. acs.org

In the context of vinyl compounds, stereoselectivity is a key consideration. Methods such as the Wittig reaction or Horner-Wadsworth-Emmons reaction are commonly employed to control the geometry of the double bond, but their application to a this compound precursor has not been reported.

Data on Regioselective and Stereoselective Synthesis

Due to the absence of specific research on this compound, no data tables detailing research findings on regioselective or stereoselective synthetic outcomes can be provided. The necessary experimental data, such as reaction conditions, catalysts, substituent effects, and resulting isomeric ratios, are not available in the current body of scientific literature.

Elucidation of Reaction Mechanisms and Pathways Involving 3 Methylidenetriaz 1 Ene

Pericyclic Reactions: Focus on Ene-Type Transformations of the Methylidene Group

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgnumberanalytics.com This process results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org

Intramolecular Ene Reactions in 3-Methylidenetriaz-1-ene Systems

Intramolecular ene reactions of systems containing the this compound framework can lead to the formation of cyclic structures. These reactions are governed by the geometric constraints of the molecule, which dictate the feasibility of the required orbital overlap between the ene and enophile components. Oppolzer has categorized these intramolecular ene reactions into different types based on the position of the tether connecting the ene and enophile. wikipedia.org The high regio- and stereoselectivity often observed in these reactions make them a powerful tool for constructing complex ring systems. wikipedia.org For instance, enol tautomers, even at low concentrations, can serve as the hydrogen donor in intramolecular ene reactions. libretexts.org

Lewis Acid Catalyzed Ene Reactions with this compound as the Ene Component

Ene reactions can be significantly accelerated by the use of Lewis acids. numberanalytics.cominflibnet.ac.in Since enophiles are electron-deficient, their coordination with a Lewis acid enhances their reactivity, allowing the reaction to proceed at much lower temperatures than thermally induced ene reactions. numberanalytics.cominflibnet.ac.inresearchgate.net When this compound acts as the ene component, the presence of a Lewis acid catalyst can facilitate the reaction with various enophiles.

The mechanism of a Lewis acid-catalyzed ene reaction can be either concerted, with a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org The specific pathway is influenced by the nature of the ene, the enophile, and the Lewis acid catalyst. wikipedia.org More reactive enes or enophile-Lewis acid complexes tend to favor a stepwise mechanism. wikipedia.org Electronic effects are crucial in these reactions, as a significant positive charge develops at the central carbon of the ene. Consequently, alkenes with at least one disubstituted vinylic carbon are considerably more reactive. wikipedia.org

Table 1: Comparison of Thermal and Lewis Acid-Catalyzed Ene Reactions

| Feature | Thermal Ene Reaction | Lewis Acid-Catalyzed Ene Reaction |

| Activation Energy | High | Lowered significantly (up to 25 kcal/mol) researchgate.net |

| Reaction Temperature | High wikipedia.org | Significantly lower wikipedia.orginflibnet.ac.in |

| Reaction Rate | Slower | Accelerated inflibnet.ac.inresearchgate.net |

| Mechanism | Concerted, less polar transition state | Can be concerted (polar transition state) or stepwise (zwitterionic intermediate) wikipedia.org |

| Enophile Requirement | Often requires highly activated substrates wikipedia.org | Broader scope of enophiles can be used |

Frontier Molecular Orbital (FMO) Analysis of Ene Reaction Pathways

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the interactions that govern pericyclic reactions like the ene reaction. The reaction is characterized as a [σ2s + π2s + π2s] cycloaddition. numberanalytics.com The key interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the ene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the enophile.

In a Lewis acid-catalyzed reaction, the coordination of the Lewis acid to the enophile lowers the energy of the enophile's LUMO, reducing the HOMO-LUMO energy gap and thus accelerating the reaction. The stereospecificity observed in many ene reactions is a result of the organized, cyclic transition state, which is consistent with the principles of conservation of orbital symmetry as described by the Woodward-Hoffmann rules. inflibnet.ac.in

Electrophilic and Nucleophilic Additions to the Methylidene Group of this compound

The carbon-carbon double bond of the methylidene group in this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of addition products.

Mechanistic Insights into Hydrohalogenation Reactions

The addition of hydrogen halides (HX) to the methylidene group of this compound is an example of an electrophilic addition reaction. wikipedia.orgpressbooks.pub The reaction typically proceeds in a two-step mechanism. pressbooks.pub

Protonation: The π electrons of the double bond attack the electrophilic hydrogen of the HX molecule. pressbooks.publeah4sci.com This breaks the C=C π bond and the H-X σ bond, forming a new C-H σ bond and a carbocation intermediate. pressbooks.pub

Nucleophilic Attack: The resulting halide anion (X⁻) then acts as a nucleophile and attacks the electrophilic carbocation, forming a new C-X σ bond to yield the final alkyl halide product. pressbooks.publeah4sci.com

This reaction generally follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.orgleah4sci.commasterorganicchemistry.com The stability of the carbocation follows the order: tertiary > secondary > primary. wikipedia.org

Table 2: Mechanistic Steps of Hydrohalogenation

| Step | Description | Bonds Broken | Bonds Formed | Intermediate |

| 1 | Protonation of the alkene by HX | C=C π bond, H-X σ bond | C-H σ bond | Carbocation |

| 2 | Nucleophilic attack by halide ion | C-X σ bond |

The reaction is regioselective, with the halogen preferentially adding to the more substituted carbon. leah4sci.comyoutube.com It's important to note that since the mechanism involves a carbocation intermediate, rearrangements (like hydride or methyl shifts) can occur to form a more stable carbocation before the nucleophilic attack. leah4sci.com

Other Addition Reactions (e.g., Halogenation, Hydrogenation)

Beyond hydrohalogenation, the methylidene group of this compound can undergo other addition reactions.

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) across the double bond is a common reaction for alkenes. While specific studies on the halogenation of this compound are not widely available, related aromatic triazenes are known to undergo halogenation. sci-hub.se The mechanism for alkene halogenation typically involves the formation of a cyclic halonium ion intermediate, followed by backside attack by a halide ion.

Hydrogenation: Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). This reaction converts the methylidene group into a methyl group, saturating the double bond. This process is fundamental in organic synthesis for the reduction of alkenes.

Rearrangement Reactions of this compound Derivatives

A significant rearrangement reaction for triazole derivatives, including those with exocyclic nitrogen-containing substituents, is the Dimroth rearrangement. wikipedia.org This reaction involves the transposition of endocyclic and exocyclic nitrogen atoms and is a key transformation in the chemistry of 1,2,3-triazoles. wikipedia.org

The Dimroth rearrangement typically occurs in certain 1,2,3-triazoles that possess an amino group at the 5-position. The process is understood to proceed through a ring-opening mechanism to form a diazo intermediate. Subsequent carbon-carbon bond rotation allows for a 1,3-proton migration, leading to the rearranged triazole structure. wikipedia.org This type of rearrangement has been observed to take place in boiling pyridine (B92270) over 24 hours for phenyl-substituted aminotriazoles. wikipedia.org

Studies on 1-substituted-4-imino-1,2,3-triazoles, which are structurally related to methylidenetriazoles, have shown that these compounds can undergo a ring-degenerate Dimroth rearrangement. beilstein-journals.org The propensity for this rearrangement is significantly influenced by the nature of the substituents on the triazole ring and the imino group. beilstein-journals.org It has been demonstrated that an increased electron-donating strength of the imine functionality promotes this rearrangement. beilstein-journals.org This process can be utilized synthetically; for example, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be used to prepare other 1-substituted-4-formyl-1,2,3-triazoles through a sequence of condensation, rearrangement, and hydrolysis. beilstein-journals.org

Kinetic studies on the rearrangement of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with various amines have revealed that the rates of rearrangement are sensitive to both steric and electronic factors of the amine. beilstein-journals.org Furthermore, research on 4-amino-3-benzyl-1,2,3-triazole and its derivatives has shown that these compounds can isomerize in hot, basic solutions to form the corresponding 4-benzylamino isomers. Interestingly, this reaction is reversible, with the secondary amines retrogressing to the primary amine starting materials in hot neutral solvents. rsc.org

The Dimroth rearrangement has also been explored as a strategic tool in the synthesis of high-performance energetic materials based on 1,2,3-triazoles. rsc.org By starting with 4-amino-5-nitro-1,2,3-triazole, a variety of nitrogen-rich compounds, including those with single NH-bridges and fused ring structures, have been prepared through this rearrangement. rsc.org

The table below summarizes the conditions and outcomes of some studied Dimroth rearrangements in triazole derivatives.

| Starting Material | Reaction Conditions | Product | Reference |

| 1-Phenyl-5-amino-1,2,3-triazole | Boiling pyridine, 24 hours | 1-Phenyl-5-anilino-1H-1,2,3-triazole | wikipedia.org |

| 1-Phenyl-4-imino-1,2,3-triazole derivatives | 80 °C in DMSO or alcohol | Rearranged 1-substituted-4-imino-1,2,3-triazole derivatives | beilstein-journals.org |

| 4-Amino-3-benzyl-1,2,3-triazole | Hot, basic solutions (e.g., NaOH) | 4-Benzylamino-1,2,3-triazole | rsc.org |

| 4-Benzylamino-1,2,3-triazole | Hot, neutral solvents | 4-Amino-3-benzyl-1,2,3-triazole (retro-rearrangement) | rsc.org |

| 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxaldehyde | Heating at 90°C in dimethyl sulfoxide | 5-Anilino-1H-1,2,3-triazole-4-carboxaldehyde | jst.go.jp |

Reactivity of the Triazole Ring System in this compound

The reactivity of the triazole ring system in methylidene-substituted derivatives is influenced by both the inherent properties of the triazole ring and the presence of the exocyclic double bond. The 1,2,3-triazole ring is a stable aromatic heterocycle. bhu.ac.in However, the introduction of an exocyclic methylidene group, particularly in the form of mesoionic N-heterocyclic olefins (mNHOs) derived from 1,2,3-triazoles, can lead to a highly electron-rich exocyclic C=C double bond. wiley.com

These mesoionic compounds are powerful nucleophiles. Their reactivity has been quantitatively assessed by studying the kinetics of their reactions with arylidene malonates. These reactions proceed via a zwitterionic adduct. The nucleophilicity of these triazole-derived mNHOs was found to be significantly higher than that of conventional N-heterocyclic olefins. wiley.com

The exocyclic double bond in such systems can participate in various reactions. For instance, the hydrogenation of exocyclic olefins attached to benzofused rings, where the catalyst system includes a phosphine-triazole ligand, has been successfully achieved. This demonstrates the accessibility of the exocyclic double bond to catalytic transformation. wiley.com

The triazole ring itself can undergo a variety of reactions, although it is generally resistant to electrophilic attack unless activated by electron-releasing substituents. bhu.ac.in The reactivity of the triazole ring is enhanced in its cationic form (triazolium salts). bhu.ac.in Denitrogenative transformations of NH-1,2,3-triazoles, proceeding through in situ acylation, provide a route to various nitrogen-containing heterocycles and functionalized N-alkenyl compounds. These reactions involve the cleavage of the triazole ring.

The reactivity of the triazole ring is also dependent on the substitution pattern. For instance, N-1 substituted triazoles have significantly different N(1)-N(2) and N(2)-N(3) bond lengths, which influences their stability and reactivity. nih.gov In contrast, in 2-substituted triazoles, these bond lengths are approximately equal. nih.gov

The following table provides a summary of the reactivity observed for triazole derivatives with exocyclic double bonds or related functionalities.

| Triazole Derivative Type | Reactant/Reaction Condition | Outcome | Reference |

| Mesoionic 1,2,3-triazole-derived N-heterocyclic olefin | Arylidene malonates | Zwitterionic Michael adducts | wiley.com |

| Exocyclic benzofused alkene with triazole ligand | H₂, Ir/phosphine-triazole catalyst | Hydrogenation of the exocyclic double bond | wiley.com |

| NH-1,2,3-triazoles | In situ acylation followed by acid-mediated ring opening | Formation of vinyl cation intermediates, leading to various N-heterocycles | |

| 1-Substituted-4-imino-1,2,3-triazoles | Condensation with amines, followed by heating | Dimroth rearrangement | beilstein-journals.org |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Analysis of 3 Methylidenetriaz 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution and the solid state. For a molecule like 3-Methylidenetriaz-1-ene, with its distinct nitrogen-rich framework and olefinic proton, NMR would provide critical connectivity and dynamic information.

The structural complexity of many triazene (B1217601) derivatives necessitates the use of multi-dimensional NMR experiments to resolve spectral overlap and definitively assign proton (¹H) and carbon (¹³C) signals. cdnsciencepub.comipb.pt Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are instrumental in identifying proton spin systems within the molecule. acs.orgnih.gov For this compound, a COSY spectrum would be expected to show a correlation between the methylidene protons and any adjacent coupled nuclei.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another vital 2D NMR technique that correlates directly bonded ¹H and ¹³C nuclei. cdnsciencepub.com This would be essential for assigning the carbon signals of the methylidene group and the triazene backbone. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range (2-3 bond) correlations, providing crucial data to piece together the complete molecular skeleton. The application of these techniques has been successful in assigning complex proton and carbon signals in other substituted triazenes. cdnsciencepub.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C3-H ₂ | ~ 4.5 - 5.5 | ~ 90 - 110 | To C3 |

| N1-H | ~ 7.0 - 9.0 | - | To C3 |

| C 3 | - | ~ 90 - 110 | From C3-H₂, N1-H |

| N 1 | - | - | - |

| N 2 | - | - | - |

| N 3 | - | - | - |

| Note: These are estimated values based on general principles and data for related structures. Actual values would need to be determined experimentally. |

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. rsc.orgnih.gov This is particularly useful for compounds that are insoluble or where understanding the crystalline packing and intermolecular interactions is important. For this compound, ssNMR could provide insights into the planarity of the triazene system, the presence of hydrogen bonding in the solid state, and any polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Investigating internuclear correlations in the solid state can provide detailed structural information. rsc.org

Multi-dimensional NMR Techniques for Complex Triazene Structures

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.govresearchgate.netoup.com This allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁H₃N₃), HRMS would be used to confirm its molecular formula by matching the experimentally observed accurate mass with the theoretically calculated mass. This technique has been widely applied to verify the molecular composition of various triazene derivatives. cdnsciencepub.com

Table 2: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | CH₄N₃⁺ | 58.0405 |

| [M+Na]⁺ | CH₃N₃Na⁺ | 80.0224 |

| Note: These values are calculated based on the most abundant isotopes of each element. |

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation and for studying reaction mechanisms by analyzing the fragmentation pathways of selected ions. researchgate.net In an MS/MS experiment, a precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. researchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected, and its fragmentation pattern would reveal the stability of different parts of the molecule. The loss of stable neutral molecules, such as N₂, is a common fragmentation pathway for nitrogen-rich compounds. The study of fragmentation patterns is crucial for differentiating isomeric triazenes and for identifying reaction intermediates in mechanistic studies. researchgate.netresearchgate.netnih.govacs.org

High-Resolution Mass Spectrometry (HRMS) of Triazene Compounds

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their chemical environment. These techniques are complementary and are often used in conjunction for a more complete analysis.

For this compound, IR and Raman spectroscopy would be used to identify key vibrational modes. The N-H stretch of the triazene group would be expected to appear in the range of 3300-3500 cm⁻¹. The N=N double bond stretch would likely be observed in the 1400-1500 cm⁻¹ region, while the C=N stretch would appear at a higher frequency. The C=C stretch of the methylidene group would also be a characteristic peak. The presence and position of these bands would provide direct evidence for the proposed functional groups within the molecule. These spectroscopic methods are routinely used for the characterization of newly synthesized compounds, including various heterocyclic systems. rhhz.netnih.gov

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C=C | Stretch | 1620 - 1680 |

| N=N | Stretch | 1400 - 1500 |

| C=N | Stretch | 1640 - 1690 |

| Note: These are general ranges and the exact position of the peaks can be influenced by the overall molecular structure and intermolecular interactions. |

Elucidation of Functional Group Vibrations in this compound

The structural identity of this compound is defined by its specific arrangement of atoms and bonds, namely the triazene core linked to a methylidene group (H₂C=N-N=NH). Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. wikipedia.org A molecular vibration occurs when the molecule absorbs energy corresponding to the vibration's natural frequency. wikipedia.org

For this compound, the key vibrational modes would include stretching and bending of the N=N, N-N, C=N, and C-H bonds. The analysis of a vibrational spectrum would focus on identifying peaks corresponding to these specific motions. The expected frequency ranges for these vibrations are derived from established spectroscopy data for similar chemical structures.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N=N (trans) | Stretching | 1410 - 1440 | Raman (strong), IR (weak/inactive) |

| C=N | Stretching | 1640 - 1690 | IR (strong), Raman (strong) |

| N-N | Stretching | 1020 - 1250 | IR, Raman |

| =C-H | Stretching | 3010 - 3095 | IR, Raman |

| N-H | Stretching | 3300 - 3500 | IR, Raman |

| =C-H | Out-of-Plane Bending | 880 - 900 | IR (strong) |

| N-H | Bending | 1550 - 1650 | IR |

This table presents expected values based on typical frequency ranges for the listed functional groups. Actual values for this compound would require experimental measurement or high-level computational modeling.

In-situ Spectroscopic Monitoring of Triazene Reaction Pathways

In-situ spectroscopy involves analyzing a chemical reaction in real-time within the reaction vessel, providing dynamic information on the consumption of reactants, the formation of intermediates, and the appearance of products. libretexts.org This approach is invaluable for understanding reaction kinetics and mechanisms.

Techniques like Raman and IR spectroscopy are particularly well-suited for in-situ monitoring. researchgate.netthermofisher.com For instance, the synthesis or degradation of this compound could be tracked by focusing on the characteristic vibrational bands identified in the previous section. A study on the reaction of 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine (HET) with HS⁻ used Raman spectroscopy to monitor the process by observing changes in peaks at 790 cm⁻¹ (HET) and 675 cm⁻¹ (product) over time. thermofisher.com A similar methodology could be applied to this compound. By continuously acquiring spectra, one could observe the decrease in intensity of precursor peaks and the simultaneous increase in intensity of peaks corresponding to the C=N-N=N framework, providing direct evidence of the reaction pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgkhanacademy.orgnepjol.infolibretexts.org This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π systems. libretexts.org

The structure of this compound, with its conjugated system H₂C=N-N=NH, contains π bonds and non-bonding (n) electrons, making it an ideal candidate for UV-Vis analysis. The expected electronic transitions would primarily be of the π→π* and n→π* types. libretexts.org The conjugation between the C=N and N=N double bonds lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is expected to shift the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. libretexts.org

Studies on various aromatic and substituted triazenes show characteristic absorption bands in the UV-Vis region. For example, a series of 1,3-diaryltriazenes exhibited two primary absorption bands, one in the 221–260 nm range and another, more characteristic band, in the 330–340 nm range, attributed to the π→π* transition of the conjugated triazene system. nih.govresearchgate.net

Illustrative UV-Vis Absorption Data for Related Triazene Compounds

| Compound Type | Typical Absorption Maxima (λmax) | Associated Electronic Transition |

|---|---|---|

| 1,3-Diaryltriazenes | ~330-340 nm | π→π |

| Atrazine | ~220 nm and ~263 nm | π→π |

| Azole-Substituted Triazenes | ~350-450 nm | π→π* (extended conjugation) |

Note: This table provides data for related triazene structures to illustrate typical absorption ranges. The specific λmax for this compound would depend on its exact electronic structure and solvent environment.

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatography is a powerful technique for separating components of a mixture, and when coupled with a spectroscopic detector like a mass spectrometer, it allows for the identification and quantification of the separated substances. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Triazene Derivatives

GC-MS is the method of choice for the analysis of volatile and thermally stable compounds. nih.govumontpellier.fr this compound (molar mass ≈ 70.07 g/mol ) is a small molecule and is predicted to be sufficiently volatile and stable for GC analysis. In GC-MS, the sample is vaporized and separated on a column based on boiling point and polarity. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 70. A key fragmentation pathway for many nitrogen-rich compounds is the loss of a stable dinitrogen molecule (N₂), which would result in a fragment ion at m/z = 42.

Predicted GC-MS Fragmentation Pattern for this compound

| m/z | Predicted Ion | Predicted Formula |

|---|---|---|

| 70 | Molecular Ion [M]⁺ | [C₂H₄N₃]⁺ |

| 42 | [M - N₂]⁺ | [C₂H₄N]⁺ |

| 41 | [M - N₂ - H]⁺ | [C₂H₃N]⁺ |

| 28 | [N₂]⁺ or [C₂H₄]⁺ | [N₂]⁺ or [C₂H₄]⁺ |

This table is a theoretical prediction of the fragmentation pattern. Experimental verification is required.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Triazene Analogs

LC-MS is employed for compounds that are non-volatile or thermally labile (i.e., they decompose at the high temperatures used in GC). thermofisher.comnih.gov While this compound itself is likely suitable for GC-MS, LC-MS would be essential for analyzing its potential degradation products, reaction intermediates, or more complex, non-volatile analogs in various matrices. epa.gov

In LC-MS, separation occurs in the liquid phase, after which the eluent is introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) source, which generates ions in the gas phase without excessive heating. This "soft" ionization technique often keeps the molecular ion intact, providing clear molecular weight information. LC-MS/MS methods are routinely used for the sensitive detection of triazine pesticides and their degradation products in environmental samples at very low concentrations. thermofisher.comthermofisher.comaxcendcorp.com This highlights the power of LC-MS for analyzing complex mixtures containing triazene compounds.

Computational Chemistry and Theoretical Modeling of 3 Methylidenetriaz 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. arxiv.org These methods, which include both Density Functional Theory (DFT) and ab initio approaches, can predict molecular geometries, spectroscopic properties, and reaction energetics with high accuracy. unipd.itwikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules, including nitrogen-rich heterocycles like triazines. at.uaacs.org This method is widely used to optimize molecular geometries to find their most stable, or ground state, conformations. mdpi.commdpi.com DFT calculations are also adept at locating transition state structures, which are the high-energy intermediates that connect reactants to products in a chemical reaction. mdpi.comaip.org

For various triazine derivatives, DFT studies, often using the B3LYP functional, have been employed to investigate conformational mobility and rotational energy barriers. mdpi.com For instance, calculations on 1,3,5-triazine (B166579) derivatives have revealed that the energy barriers for rotation around the C(triazine)-N bond are in the range of 11.7 to 14.7 kcal/mol. mdpi.com The method is also used to determine key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and optical properties. mdpi.comnih.gov In one study on a s-triazine bis-Schiff base, the HOMO-LUMO excitation energy was calculated to be 4.1536 eV. mdpi.com

These computational studies provide a detailed picture of the energy landscape of triazine molecules, which is crucial for understanding their behavior and stability. mdpi.com

Table 1: Selected DFT-Calculated Properties of Triazine Derivatives

| Compound Type | Property | Calculated Value | DFT Method/Basis Set | Source |

|---|---|---|---|---|

| 1,3,5-Triazine Derivatives | Rotational Barrier | 11.7 - 14.7 kcal/mol | B3LYP/6-31+G(d,p) | mdpi.com |

| s-Triazine bis-Schiff Base | HOMO-LUMO Excitation Energy | 4.1536 eV | B3LYP/6-31G(d,p) | mdpi.com |

| s-Triazine | Reaction Barrier (with NO₃ radical) | 12.2 kcal/mol | B3LYP/6-31G(d) | aip.org |

| Fused-Triazine Derivative | HOMO-LUMO Energy Gap | Small (not specified) | B3LYP/6-311G(d,p) | nih.gov |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com These high-level calculations are particularly valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental detection and characterization, especially for transient or difficult-to-synthesize species. arxiv.orgmdpi.com

For a molecule like 3-Methylidenetriaz-1-ene, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can be used to construct a precise potential energy surface. wikipedia.orgmdpi.com From this surface, various spectroscopic constants can be derived by solving the vibrational Schrödinger equation. arxiv.org This allows for the prediction of:

Rotational Constants (A, B, C): These constants are essential for identifying a molecule via microwave spectroscopy. For the linear MgC₄H radical, theoretical calculations predicted a rotational constant (B₀) with an error of only ~0.78% compared to the experimental value. nih.gov

Vibrational Frequencies (ν): Predicted infrared (IR) spectra, including the frequencies and intensities of fundamental transitions, can guide laboratory searches. For the acetylide anion (HCC⁻), calculations suggested the bending fundamental ν₂ would be the most intense and thus the best target for detection. mdpi.com

Transition Dipole Moments: These values are used to calculate the intensities of spectroscopic transitions, determining how likely they are to be observed. arxiv.org

By performing these high-level calculations, a complete theoretical rovibrational spectrum can be generated for this compound and its isotopologues, providing a crucial roadmap for future experimental investigations. mdpi.comarxiv.org

Density Functional Theory (DFT) Studies on Ground and Transition States of Triazenes

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. wikipedia.orgnih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules and for studying how they interact with their environment, such as solvents or biological macromolecules. nih.govmdpi.com

For triazine-based systems, MD simulations have been used to understand how molecular structure influences conformation and binding. nih.gov A study on "rigid" and "flexible" triazine dendrimers revealed that the flexible version, contrary to intuition, collapses in solution and makes few contacts when binding to DNA. nih.gov In contrast, the more rigid dendrimer was able to reorganize its peripheral groups to form numerous contacts with the nucleic acid. nih.gov

MD simulations are also employed to assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov By simulating the complex in a solvent environment, researchers can evaluate the dynamic behavior and stability of the binding mode, offering a more realistic view of the intermolecular interactions at play. mdpi.comnih.gov In studies of pesticides targeting the enzyme acetylcholinesterase (AChE), MD simulations confirmed the stability of interactions identified through docking. mdpi.com These simulations can track key metrics like root-mean-square deviation (RMSD) to see how a molecule's conformation changes over the course of the simulation. acs.org

For this compound, MD simulations could be used to explore its conformational preferences in different solvents and to model its potential interactions with biological targets, providing insights that are complementary to static quantum chemical calculations.

Reaction Pathway Energetics and Transition State Characterization for Triazene (B1217601) Reactions

Understanding the mechanism of a chemical reaction requires identifying all the intermediate steps and the energy barriers that must be overcome. Computational chemistry provides a powerful means to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. aip.orgacs.org

Theoretical studies on the reactions of triazines have elucidated complex mechanisms. For example, the reaction of 1,3,5-triazine (TAZ) with the nitrate (B79036) radical (NO₃) was systematically studied, revealing three possible initial reaction channels: O-abstraction, H-abstraction, and C-addition. aip.org By calculating the energy barriers for each pathway, the study concluded that the formation of an oxy-s-triazine isomer via a hydrogen atom abstraction and rebound mechanism was the most favorable route due to its low energy barrier and the significant amount of energy released. aip.org

Table 2: Calculated Activation Energies for Triazine Reactions

| Reactants | Reaction Type | Activation Energy (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|

| s-Triazine + NO₃ | H-abstraction | 12.2 | B3LYP/6-31G(d) | aip.org |

| s-Triazine + NO₃ | O-abstraction | 3.6 (for second step) | B3LYP/6-31G(d) | aip.org |

| 1,3,5-Triazine + H₂S | Ring protonation/opening | 24.49 | Not specified | acs.org |

Computational Design of New Derivatives with Tunable Reactivity

A significant application of computational chemistry is the rational design of new molecules with specific, tailored properties. at.uametu.edu.tr By modifying a core chemical scaffold, such as triazene, and then computationally predicting the properties of the resulting derivatives, researchers can screen large numbers of potential candidates and prioritize the most promising ones for synthesis. at.uanih.gov This in silico approach accelerates the discovery of new materials and therapeutic agents.

The design process often involves:

Scaffold Modification: Attaching various functional groups (e.g., nitro, amino, azido) to the parent triazene ring. at.ua

Property Calculation: Using quantum chemical methods like DFT to predict the electronic, thermodynamic, and energetic properties of the designed molecules. at.uarsc.org For example, studies have focused on designing nitrogen-rich s-heptazine and s-triazine derivatives as potential high-energy density materials. at.ua

Structure-Property Analysis: Establishing relationships between chemical structure and desired function. Push-pull chromophores, for instance, have been designed using triazene donors and strong electron acceptors to create materials with valuable optoelectronic properties for applications like OLEDs. metu.edu.tr

Targeted Synthesis: Guiding experimental efforts toward the synthesis of derivatives with the most promising computationally predicted characteristics. nih.gov

This design-calculate-synthesize loop has been successfully applied to create novel triazene-based antitumor agents, dyes, and energetic materials. at.uametu.edu.trnih.gov For this compound, this approach could be used to design derivatives with modified stability or reactivity by strategically placing electron-donating or electron-withdrawing groups, thereby tuning its electronic properties for specific applications.

Applications of 3 Methylidenetriaz 1 Ene in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate

The structure of 3-methylidenetriaz-1-ene suggests it could serve as a versatile synthetic intermediate. The triazene (B1217601) moiety is known to be a precursor for diazonium ions under acidic conditions, which are highly valuable intermediates in organic synthesis. Furthermore, the exocyclic double bond (the methylidene group) offers a site for various chemical transformations.

Theoretically, this compound could participate in reactions as:

A source of diazomethane (B1218177) or a related diazo species: Under specific conditions, fragmentation of the triazene could potentially release a diazo-like compound, useful for cyclopropanations, insertions, and other reactions characteristic of diazoalkanes.

A Michael acceptor: The electron-withdrawing nature of the triazene group could activate the methylidene group for conjugate addition reactions with nucleophiles.

A partner in cycloaddition reactions: The C=N or N=N bonds within the triazene structure, along with the C=C bond of the methylidene group, could potentially act as dienophiles or dipolarophiles in cycloaddition reactions.

However, without specific experimental studies on this compound, these roles remain hypothetical.

Precursor for the Synthesis of Complex Organic Architectures

The potential of this compound as a precursor for complex organic architectures is intrinsically linked to its reactivity as a synthetic intermediate. If it can indeed be harnessed in a controlled manner, it could serve as a building block for more elaborate molecular scaffolds. For instance, its bifunctionality (a reactive double bond and a latent diazonium group) could be exploited in tandem or sequential reactions to construct intricate molecular frameworks.

Research on other vinyl and alkynyl triazenes has shown their utility in building complex structures. epfl.ch For example, vinyl triazenes can act as precursors to vinyl cations, which can then participate in C-H vinylation reactions. epfl.ch By analogy, this compound might undergo similar transformations, though this has not been explicitly demonstrated.

Integration into Heterocyclic Compound Synthesis Methodologies

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govacs.org Triazoles, a class of nitrogen-containing heterocycles, are often synthesized from precursors that can provide the requisite nitrogen atoms. The synthesis of this compound itself is described as potentially involving the condensation of hydrazine (B178648) derivatives with aldehydes or ketones, a common strategy in heterocyclic chemistry. Current time information in Bangalore, IN.

While there is no direct evidence of this compound being used to construct other heterocyclic systems, its structure suggests some possibilities. For example, it could potentially undergo cycloaddition reactions to form new heterocyclic rings. The field of heterocyclic synthesis often relies on the development of novel reagents that can introduce specific functionalities, and a reactive species like this compound could, in principle, be explored for this purpose.

Contributions to Methodological Developments in Organic Synthesis

The development of new synthetic methodologies is a cornerstone of modern organic chemistry. This often involves the discovery of novel reagents with unique reactivity profiles. The study of highly reactive and potentially unstable molecules like this compound can drive the development of new techniques for in situ generation and trapping of transient intermediates.

Should future research establish reliable methods for generating and utilizing this compound, it could contribute to new synthetic strategies. However, based on the currently available information, there are no established methodological developments in organic synthesis that are directly attributed to the use of this specific compound. The broader class of triazenes has been employed in various synthetic contexts, including as protecting groups and as precursors for other functional groups, but the specific contributions of the methylidene-substituted variant remain to be elucidated. researchgate.net

Emerging Research Directions and Future Perspectives on 3 Methylidenetriaz 1 Ene

Development of Novel Catalytic Transformations Involving Triazenes

The triazene (B1217601) group, particularly in the context of vinyl triazenes, has become a powerful tool for developing novel catalytic transformations. These methods often leverage the triazene as either a latent diazonium group or a directing group to facilitate complex bond formations.

Recent breakthroughs have focused on the synthesis and subsequent functionalization of vinyl triazenes. One key strategy involves the [2+2] cycloaddition of 1-alkynyltriazenes. scispace.com For instance, ruthenium(II) complexes bearing a chiral cyclopentadienyl (B1206354) (Cpx) ligand have been shown to catalyze the enantioselective [2+2] cycloaddition between bicyclic alkenes and 1-alkynyltriazenes, affording chiral vinyl triazenes with high enantiomeric ratios. scispace.comnih.gov These chiral vinyl triazenes act as unique vinyl cation surrogates, which, under acidic conditions, can be converted into a diverse array of polycyclic compounds by reaction with various nucleophiles like halides and alkoxides. scispace.comnih.govnih.gov

Lewis acid-catalyzed [2+2] cycloadditions of 1-alkynyl triazenes with enones have also been developed to produce bicyclic vinyl triazenes. rsc.orgrsc.org These reactions provide access to complex fused ring systems that can be further manipulated. rsc.org A significant advancement in the utility of vinyl triazenes is their participation in palladium-catalyzed cross-coupling reactions with arylboronic acids, demonstrating that the triazene-substituted double bond can be used to form new carbon-carbon bonds. rsc.orgrsc.org

Beyond metal catalysis, organocatalysis has also been successfully applied. An unprecedented aza-Michael addition to 3-vinyl-1,2,4-triazines has been achieved using the highly acidic organocatalyst triflimide. acs.orgacs.org This reaction creates a valuable platform for domino reactions, leading to the synthesis of biorelevant heterocyclic scaffolds. acs.org

| Transformation Type | Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective [2+2] Cycloaddition | Chiral Ru(II)-Cpx complex | Bicyclic alkene + 1-Alkynyltriazene | Chiral Vinyl Triazene | scispace.comnih.gov |

| Lewis Acid-Catalyzed [2+2] Cycloaddition | CuOTf or B(C₆F₅)₃ (BCF) | Enone + 1-Alkynyltriazene | Bicyclic Vinyl Triazene | rsc.org |

| Cross-Coupling | Pd Catalyst | Vinyl Triazene + Arylboronic Acid | Aryl-substituted Alkene | rsc.orgrsc.org |

| Aza-Michael Addition | Triflimide (organocatalyst) | 3-Vinyl-1,2,4-triazine + Alkoxyamine | Triazine Aza-Michael Adduct | acs.orgacs.org |

| [2+2+2] Cyclotrimerization | [Cp*RuCl₂]₂ | Diyne + Alkynyl Triazene | Aryl Triazene | epfl.chepfl.chacs.org |

Exploration of Photochemical Reactions of 3-Methylidenetriaz-1-ene

The photochemistry of triazenes is a burgeoning field with significant potential. Generally, the photochemical decomposition of aryldialkyltriazenes proceeds via the cleavage of the N-N bond, leading to the evolution of molecular nitrogen and the formation of radical intermediates. lippertt.chresearchgate.net This fundamental reactivity underpins their use in applications like photoresists and UV-sensitive polymers. nih.gov

More sophisticated photochemical applications are rapidly emerging. A notable recent development is the use of photoexcited azoxy-triazenes as metal-free nitrogen-atom transfer agents for the aziridination of alkenes. acs.orgnih.govchemrxiv.org This process, which can be initiated by visible light (e.g., 390 nm), is believed to proceed through the photofragmentation of the azoxy-triazene to generate a highly reactive free singlet nitrene intermediate. acs.orgnih.govresearchgate.net This method is stereospecific, chemoselective for both activated and unactivated alkenes, and avoids competing C-H insertion products, offering a sustainable route to valuable aziridine (B145994) scaffolds. acs.orgnih.gov

Another innovative approach involves the photoisomerization of triazenes. It has been demonstrated that certain phenyl diazenyl piperidine (B6355638) triazene derivatives can be isomerized using low-intensity UVA light (e.g., 365 nm) at physiological pH. nih.gov This photoisomerization increases the basicity of the triazene, which then readily protonates to release a reactive aryl diazonium ion. nih.gov This strategy allows for spatiotemporal control over the generation of highly reactive intermediates, a significant advantage in biological and materials science applications. nih.gov

| Reaction Type | Triazene Derivative | Light Source | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|---|

| Nitrogen-Atom Transfer (Aziridination) | Phthalimide-protected Azoxy-triazene | Visible Light (390 nm) | Singlet Nitrene | Stereospecific aziridination of alkenes | acs.orgnih.govchemrxiv.org |

| Photoactivated Diazonium Ion Release | Phenyl diazenyl piperidine triazene | UVA Light (365 nm) | Photoisomerized Triazene | Controlled release of aryl diazonium ions | nih.gov |

| Radical Decomposition | Aryldialkyltriazene | UV Light | Phenyl and Nitrogen-centered radicals | Polymer ablation, radical polymerization initiation | lippertt.chresearchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Protocols

Flow chemistry is increasingly being recognized as a superior methodology for handling reactive and potentially hazardous intermediates, a category to which triazene precursors often belong. The synthesis of triazenes frequently involves diazonium salts, which can be explosive when isolated. researchgate.net Continuous-flow processes enable the in situ generation and immediate consumption of these diazonium salts, converting them into more stable triazene derivatives without the need for isolation, thereby significantly improving the safety profile of the synthesis. researchgate.net

This approach has been successfully applied to the synthesis of various triazenes, including the anticancer agents dacarbazine (B1669748) and mitozolomide, demonstrating its scalability and robustness. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors prevents the fouling and clogging of tubing that can plague batch processes. researchgate.net

Furthermore, emerging photochemical reactions of triazenes are being adapted to flow conditions to enhance sustainability and productivity. The photoinduced aziridination of alkenes using azoxy-triazenes has been successfully translated to a photoflow protocol. acs.orgnih.govchemrxiv.org This not only allows for safer handling of the photochemical reaction but can also improve reaction efficiency and throughput due to the superior light penetration in microreactors. wiley.com Recently, a novel photochemical flow synthesis of triazines was developed that avoids the use of diazonium salts altogether, highlighting the potential of flow chemistry to unlock new, more sustainable reaction pathways. wiley.com

| Advantage | Description | Example Application | Reference |

|---|---|---|---|

| Enhanced Safety | Enables the generation and immediate use of hazardous intermediates like diazonium salts without isolation. | Continuous-flow synthesis of dacarbazine. | researchgate.net |

| Improved Control & Reproducibility | Precise control over temperature, mixing, and residence time leads to higher yields and fewer side products. | Preparation of triazenes from a wide range of substrates without fouling. | researchgate.net |

| Increased Efficiency in Photochemistry | Uniform irradiation and better light penetration in microreactors enhance the rates and yields of photochemical reactions. | Photoflow aziridination of alkenes using azoxy-triazenes. | acs.orgnih.govchemrxiv.org |

| Scalability and Throughput | Facilitates easier scale-up of reactions from lab to production scale. | Multi-gram synthesis of benzyne (B1209423) and triazine precursors. | wiley.com |

Advanced Theoretical Prediction of Novel Triazene Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of triazene and related triazine systems. These theoretical studies provide deep insights into reaction mechanisms, electronic structures, and structure-property relationships that are often difficult to probe experimentally. researchgate.netresearchgate.netbohrium.com

DFT calculations are routinely used to predict fundamental properties such as molecular geometries, heats of formation (HOF), and bond dissociation energies, which are crucial for assessing the stability and energetic potential of novel triazene derivatives. researchgate.net For instance, computational studies on s-triazine derivatives have helped establish relationships between substituents and properties like thermal stability. researchgate.net

A key area of application is the elucidation of reaction mechanisms. DFT has been employed to map the free energy profiles of complex transformations, such as the triazenolysis of alkenes, identifying key intermediates and rate-determining steps. researchgate.net In the study of Diels-Alder reactions involving triazines, computational analyses have accurately predicted relative reactivities and regioselectivities, sometimes revealing that reactions presumed to be concerted may proceed through stepwise pathways. nih.gov These predictions are vital for rationally designing new reactions. For example, computational screening was used to identify that 5-substituted 1,2,4-triazines, unlike their isomers, would be uniquely reactive toward sterically hindered alkynes, a prediction that was experimentally verified and exploited for dual bioorthogonal labeling. nih.gov

Furthermore, DFT is used to understand the electronic properties that govern photocatalytic activity. Studies on covalent triazine frameworks (CTFs) have used DFT to investigate how functionalization with different acid groups modifies the electronic structure and lowers reaction energy barriers for photocatalytic degradation of pollutants. mdpi.com

| Computational Method | Predicted Property/Reactivity | System Studied | Significance | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | Heats of formation, bond dissociation energies, thermal stability | Substituted s-Triazines | Guiding synthesis of stable energetic materials. | researchgate.net |

| DFT (M06-2X) | Reaction energy profiles, transition states | Triazenolysis of alkenes | Elucidation of a complex reaction mechanism. | researchgate.net |

| Semiempirical (MNDO, AM1), DFT | LUMO energies, reaction barriers, regioselectivity | 1,2,3-Triazines in Diels-Alder reactions | Predicting relative reactivity and guiding substrate design. | nih.gov |

| DFT | Reaction energy barriers, bioorthogonal reactivity | Isomeric 1,2,4-Triazines | Identifying mutually orthogonal reactions for multicomponent labeling. | nih.gov |

| DFT | Adsorption energies, free energy changes, electronic structure | Functionalized Covalent Triazine Frameworks | Understanding and improving photocatalytic activity. | mdpi.com |

Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of user query; parent compound |

| Vinyl Triazene | General class of compounds discussed |

| 1-Alkynyltriazene | Precursor in catalytic cycloadditions |

| Ruthenium(II) complexes | Catalysts for [2+2] and [2+2+2] cycloadditions |

| Palladium complexes | Catalysts for cross-coupling reactions |

| Triflimide | Organocatalyst for aza-Michael additions |

| 3-Vinyl-1,2,4-triazine | Substrate in aza-Michael addition |

| Azoxy-triazene | Photochemical nitrene source for aziridination |

| Phenyl diazenyl piperidine triazene | Photoisomerizable triazene for diazonium release |

| Dacarbazine | Anticancer drug synthesized via flow chemistry |

| Mitozolomide | Anticancer drug synthesized via flow chemistry |

| Arylboronic acid | Coupling partner in Pd-catalyzed reactions |

| Enone | Substrate in Lewis acid-catalyzed cycloadditions |

| Nitrene | Reactive intermediate in photochemical reactions |

| Diazonium salt | Reactive intermediate, precursor to triazenes |

| Covalent Triazine Framework (CTF) | Material studied with DFT for photocatalysis |

Q & A

Basic Research Questions

Q. How can 3-Methylidenetriaz-1-ene be synthesized in a laboratory setting?

- Methodological Answer : Synthesis typically involves [1,3]-dipolar cycloaddition reactions between nitrile imines and alkynes. Researchers should optimize precursors (e.g., hydrazonyl chlorides) and reaction conditions (solvent polarity, temperature, catalysts). Purification via column chromatography or recrystallization is critical, with characterization by NMR and mass spectrometry to confirm structure and purity. Challenges include controlling regioselectivity and avoiding side reactions like dimerization .

- Data Example : A reaction optimization table might compare yields under varying temperatures (e.g., 25°C vs. 60°C) and catalysts (e.g., Cu(I) vs. Ag(I)), highlighting optimal conditions.

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer : Use a combination of and NMR to identify proton environments and carbon hybridization. IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry. Researchers must calibrate instruments and cross-reference spectral data with computational predictions (e.g., DFT) to address ambiguities .

- Data Example : A spectral assignment table could list observed NMR shifts (e.g., vinyl protons at δ 5.8–6.2 ppm) versus calculated values.

Q. How does this compound behave under thermal or photolytic conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C) and differential scanning calorimetry (DSC) for phase transitions. Photostability tests under UV-Vis light (e.g., 254 nm) should monitor degradation via HPLC. Control experiments (e.g., inert atmosphere vs. ambient) isolate environmental effects. Report uncertainties in kinetic parameters (e.g., activation energy ±5%) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to model regioselectivity. Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Address discrepancies by refining solvation models or exploring alternative mechanisms .

- Data Example : A table comparing computed activation barriers (kcal/mol) for [3+2] vs. [4+2] pathways, alongside experimental yields.

Q. How can contradictions in reported reaction mechanisms of this compound be resolved?

- Methodological Answer : Perform comparative kinetic studies under standardized conditions (pH, solvent, temperature). Use isotopic labeling (e.g., ) to track atom migration in products. Employ advanced spectroscopy (e.g., in-situ IR) to detect transient intermediates. Meta-analyses of literature data should assess reproducibility and identify outliers, applying statistical tests (e.g., chi-square for categorical disagreements) .

Q. What strategies address discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer : Replicate calorimetric measurements (e.g., bomb calorimetry) with rigorous error analysis (standard deviations across ≥3 trials). Cross-validate results using independent methods (e.g., computational enthalpy vs. experimental). Publish raw datasets and instrument calibration logs to enhance transparency. Systematic reviews should evaluate methodological biases (e.g., sample purity ≥98%) .

Q. How can the environmental impact of this compound be assessed?

- Methodological Answer : Conduct ecotoxicology assays (e.g., Daphnia magna mortality tests) at varying concentrations (0.1–10 mg/L). Use HPLC-MS to quantify degradation products in simulated wastewater. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Field studies should monitor soil half-life under aerobic/anaerobic conditions .

Guidelines for Data Presentation

- Tables : Include processed data directly related to the research question (e.g., kinetic parameters, spectral assignments). Raw data (e.g., chromatograms) belong in appendices .

- Statistical Analysis : Justify tests (e.g., t-tests for normally distributed data) and report p-values with effect sizes. Use error bars in graphs to represent variability .

- Contradictions : Discuss anomalies in context (e.g., "Sample purity may explain 10% variance in decomposition temperatures...") and propose follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.